6-bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound that contains bromine, fluorine, and a benzo[d]oxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-bromo-5-fluorobenzoic acid with methyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired oxazolone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
6-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used as a probe in biological assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound can be utilized in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 6-bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-methylbenzo[d]isoxazole
- 6-Bromo-5-methylbenzo[d]oxazol-2-amine
- 6-Bromo-2-fluoro-3-methoxybenzaldehyde
Uniqueness
6-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms in the benzo[d]oxazole core enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C8H5BrFNO2 |
---|---|
Molecular Weight |
246.03 g/mol |
IUPAC Name |
6-bromo-5-fluoro-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H5BrFNO2/c1-11-6-3-5(10)4(9)2-7(6)13-8(11)12/h2-3H,1H3 |
InChI Key |
CHZAZYDASYGOMS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2OC1=O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.